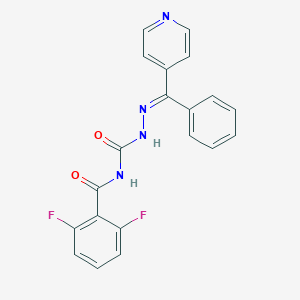![molecular formula C18H14O3 B287828 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B287828.png)
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, also known as coumarin, is a naturally occurring organic compound that is widely used in pharmaceutical and cosmetic industries. It is a fragrant compound with a sweet odor and is found in many plants, including cinnamon, tonka bean, and sweet clover. Coumarin has been the subject of extensive scientific research due to its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one is not fully understood, but it is believed to act through several pathways, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues. Coumarin has also been shown to modulate gene expression, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antioxidant effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, which can lead to a reduction in inflammation. Coumarin has also been shown to have anticoagulant effects, which can reduce the risk of blood clots. Additionally, 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one has been shown to have antioxidant effects, which can protect cells and tissues from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also easy to synthesize using several different methods. However, one limitation is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. One area of research is the development of new drugs based on 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Coumarin has been shown to have potential as a treatment for various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the study of the long-term effects of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Coumarin has been shown to have several beneficial effects, but its long-term effects are not well understood. Further research could lead to a better understanding of the risks and benefits of 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. Finally, research could focus on the development of new methods for synthesizing 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. New methods could lead to improved yields and reduced costs, making 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one more accessible for research and drug development.
Synthesemethoden
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Perkin reaction, and Knoevenagel reaction. The Pechmann condensation reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst, such as sulfuric acid, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. The Perkin reaction involves the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as zinc chloride, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. The Knoevenagel reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to produce 8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its pharmacological properties, including its anti-inflammatory, anticoagulant, and antioxidant effects. It has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Coumarin has also been studied for its potential use in cosmetic products due to its fragrant properties.
Eigenschaften
Produktname |
8-methyl-4-phenyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
8-methyl-4-phenyl-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H14O3/c1-11-9-15-16(20-11)8-7-13-14(10-17(19)21-18(13)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
InChI-Schlüssel |
GRTXOXUWEVXLFM-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
Kanonische SMILES |
CC1CC2=C(O1)C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)
![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)


![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)